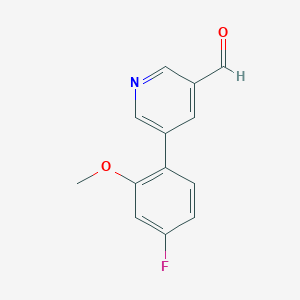
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
Vue d'ensemble
Description
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, also known as FMPCA, is a pyridine derivative with potential applications in various fields of research and industry. It has a molecular formula of C13H10FNO2 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is characterized by a pyridine ring substituted with a fluoro group, a methoxy group, and a carboxaldehyde group .
Applications De Recherche Scientifique
Medicine: Anticancer Drug Precursor
This compound serves as a precursor in the synthesis of anticancer drugs . Its fluorinated structure is beneficial in creating bioactive molecules that can interact with cancer cells, potentially leading to new treatments.
Material Science: Fluorinated Building Blocks
In material science, the compound’s fluorinated moiety is valuable for creating materials with enhanced properties . Fluorine atoms can significantly alter the physical and chemical characteristics of materials, making them more resistant to degradation and improving their performance.
Environmental Science: Analytical Marker for Pollutants
The unique structure of this compound allows it to be used as an analytical marker in environmental science . It can help in the detection and quantification of environmental pollutants, aiding in environmental monitoring and cleanup efforts.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, “5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde” can be used to develop chromatography standards . These standards are essential for ensuring the accuracy and precision of chromatographic analyses, which are widely used in chemical, pharmaceutical, and food industries.
Organic Synthesis: Intermediate for Heterocyclic Compounds
The compound is an intermediate in the synthesis of various heterocyclic compounds . These compounds are crucial in organic synthesis and can lead to the development of new drugs and chemicals with diverse applications.
Pharmacology: Development of Imaging Agents
In pharmacology, the compound’s fluorinated derivatives are explored for developing imaging agents . These agents can be used in diagnostic imaging to visualize biological processes, aiding in the diagnosis and treatment of diseases.
Biochemistry: Enzyme Inhibition Studies
“5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde” can be utilized in biochemistry for enzyme inhibition studies . Understanding how enzymes interact with this compound can lead to the discovery of new inhibitors that can regulate biochemical pathways.
Drug Design: Fluorine in Pharmaceutical Compounds
The introduction of fluorine atoms into pharmaceutical compounds can significantly affect their biological activity . This compound, with its fluorinated aromatic ring, can be used in drug design to create more potent and selective medications.
Propriétés
IUPAC Name |
5-(4-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-5-11(14)2-3-12(13)10-4-9(8-16)6-15-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLRPLXWDVCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



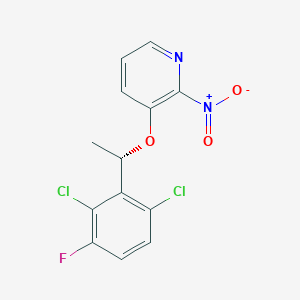


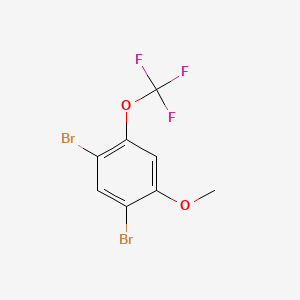
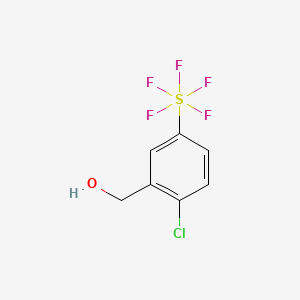


![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)
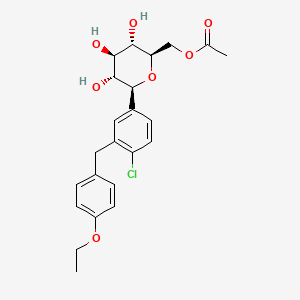

![2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B1458093.png)
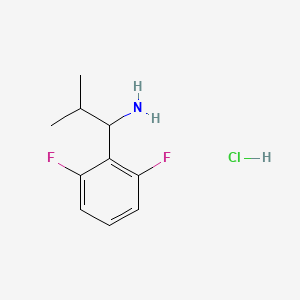
![5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458098.png)
